5-(5-Methoxy-2-nitrophenyl)uracil
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methoxy-2-nitrophenyl)uracil typically involves the nitration of 5-methoxyphenyluracil. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the larger volumes and ensure consistent product quality. The reaction conditions are optimized for scalability, including the use of continuous flow reactors and automated control systems to maintain precise reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(5-Methoxy-2-nitrophenyl)uracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Produces amino derivatives.
Substitution: Produces various substituted phenyluracil derivatives depending on the substituent introduced.
Scientific Research Applications
5-(5-Methoxy-2-nitrophenyl)uracil is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Methoxy-2-nitrophenyl)uracil involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interacting with key functional groups. In nucleic acid studies, it can intercalate between base pairs or form covalent bonds with nucleotides, affecting the structure and function of DNA or RNA .
Comparison with Similar Compounds
Similar Compounds
5-Methoxyuracil: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrophenyluracil: Lacks the methoxy group, affecting its solubility and reactivity.
5-(2-Nitrophenyl)uracil: The nitro group is positioned differently, leading to variations in chemical behavior and applications.
Uniqueness
5-(5-Methoxy-2-nitrophenyl)uracil is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination of functional groups provides distinct chemical properties, such as enhanced reactivity and solubility, making it a versatile compound for various scientific applications .
Properties
CAS No. |
1005386-85-5 |
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Molecular Formula |
C11H9N3O5 |
Molecular Weight |
263.21 g/mol |
IUPAC Name |
5-(5-methoxy-2-nitrophenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9N3O5/c1-19-6-2-3-9(14(17)18)7(4-6)8-5-12-11(16)13-10(8)15/h2-5H,1H3,(H2,12,13,15,16) |
InChI Key |
LXXWQPXSLYWQMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C2=CNC(=O)NC2=O |
Origin of Product |
United States |
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